8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
Chemical Structure and Properties 8-[4-(Propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS: 2309575-77-5) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core. The molecule is substituted at the 3-position with a pyrazole ring and at the 8-position with a 4-(propan-2-yloxy)benzoyl group. Its molecular formula is C20H25N3O2, with a molecular weight of 339.4 g/mol .
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14(2)25-19-8-4-15(5-9-19)20(24)23-16-6-7-17(23)13-18(12-16)22-11-3-10-21-22/h3-5,8-11,14,16-18H,6-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTWQICUCWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Benzoylation: The pyrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Formation of the bicyclic structure: The final step involves the cyclization of the intermediate compound to form the azabicyclo[3.2.1]octane structure. This can be achieved through intramolecular cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The benzoyl and pyrazole groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzoyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a versatile pharmacophore, and substitutions at the 3- and 8-positions significantly influence biological activity and physicochemical properties. Below is a comparative analysis with structurally related compounds:
Substituent Variations at the 8-Position
Key Observations :
- Lipophilicity : The isopropyloxy group in the target compound may enhance lipid solubility compared to polar sulfonamides, favoring passive diffusion in biological systems.
Substituent Variations at the 3-Position
Key Observations :
- Functional Groups : Chlorinated pyrazole () may improve metabolic stability but increase toxicity risks.
Core Modifications
Key Observations :
- Steric Effects: Cyclopropylmethyl () and hexylphenoxy () substituents may hinder binding to compact active sites compared to the target compound’s benzoyl group.
- Solubility : Sulfonamide derivatives () likely have better aqueous solubility than the target compound due to ionizable groups.
Biological Activity
The compound 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane , with the CAS number 2309575-77-5, is a novel azabicyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a critical role in the metabolism of palmitoylethanolamide (PEA), a lipid mediator involved in the modulation of inflammation and pain. The inhibition of NAAA can enhance the therapeutic effects of PEA, making this compound a candidate for managing inflammatory conditions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 2309575-77-5 |
The primary mechanism through which 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its biological effects is by inhibiting the activity of NAAA. This inhibition prevents the breakdown of PEA, thereby prolonging its anti-inflammatory and analgesic effects at sites of inflammation. Research indicates that this compound demonstrates a non-covalent mechanism of action, which is crucial for its selectivity and efficacy in vivo .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) analysis has revealed that modifications to the azabicyclo[3.2.1]octane core can significantly influence the inhibitory potency against NAAA. For instance, various derivatives have been synthesized and tested, with certain structural features enhancing their pharmacokinetic profiles and biological activity. A notable finding is that compounds with an ethoxymethyl group at the endo position exhibit superior inhibitory activity compared to their exo counterparts .
In Vitro and In Vivo Studies
In vitro studies have shown that 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has an IC value in the low nanomolar range, demonstrating potent inhibition of human NAAA (IC = 0.042 μM) . In vivo pharmacological evaluations suggest that compounds from this class can effectively reduce inflammation and pain in animal models, supporting their potential therapeutic applications.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Model of Inflammatory Pain : In a murine model of inflammatory pain, administration of this compound resulted in a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.
- Chronic Pain Models : Long-term studies assessing chronic pain conditions showed sustained efficacy in pain relief without significant side effects, suggesting a favorable safety profile.
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